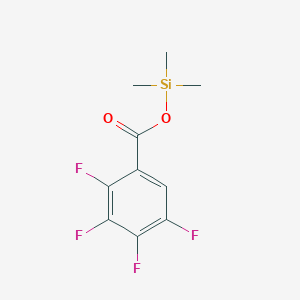
(3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a propan-2-yloxy group at the 4-position and a hydroxyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Substitution Reaction: The 4-position of the pyrrolidine ring is substituted with a propan-2-yloxy group using an appropriate alkylating agent under basic conditions.
Hydroxylation: The 3-position is hydroxylated using an oxidizing agent such as osmium tetroxide or a similar reagent to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: The compound can be reduced to remove the hydroxyl group or convert the carbonyl group back to a hydroxyl group using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The propan-2-yloxy group can be substituted with other alkyl or aryl groups using appropriate nucleophiles under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkylating agents, nucleophiles, bases, or acids.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of deoxygenated or hydroxylated derivatives.
Substitution: Formation of various alkyl or aryl-substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4R)-4-(methoxy)pyrrolidin-3-ol: Similar structure with a methoxy group instead of a propan-2-yloxy group.
(3R,4R)-4-(ethoxy)pyrrolidin-3-ol: Similar structure with an ethoxy group instead of a propan-2-yloxy group.
(3R,4R)-4-(butan-2-yloxy)pyrrolidin-3-ol: Similar structure with a butan-2-yloxy group instead of a propan-2-yloxy group.
Uniqueness
(3R,4R)-4-(propan-2-yloxy)pyrrolidin-3-ol is unique due to its specific substitution pattern, which can influence its reactivity, biological activity, and potential applications. The propan-2-yloxy group provides distinct steric and electronic properties compared to other alkoxy groups, making it a valuable compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C7H15NO2 |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
(3R,4R)-4-propan-2-yloxypyrrolidin-3-ol |
InChI |
InChI=1S/C7H15NO2/c1-5(2)10-7-4-8-3-6(7)9/h5-9H,3-4H2,1-2H3/t6-,7-/m1/s1 |
Clave InChI |
CMFYPRVQVHPARR-RNFRBKRXSA-N |
SMILES isomérico |
CC(C)O[C@@H]1CNC[C@H]1O |
SMILES canónico |
CC(C)OC1CNCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


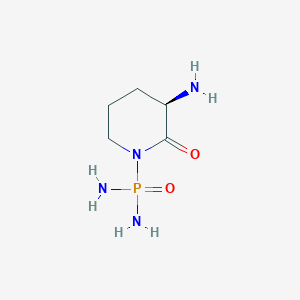
![tert-Butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/structure/B11761930.png)

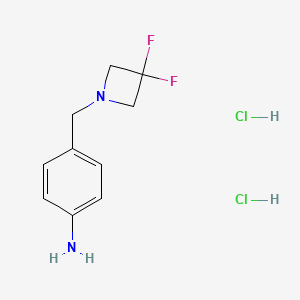
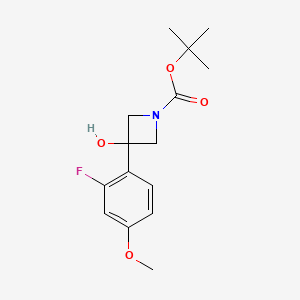
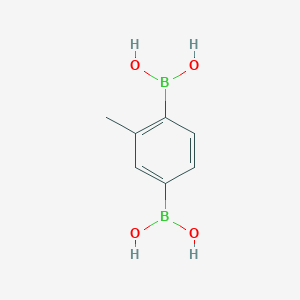

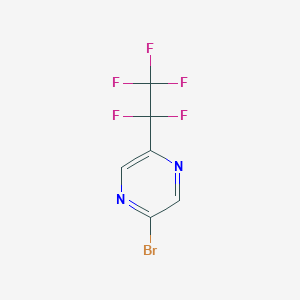
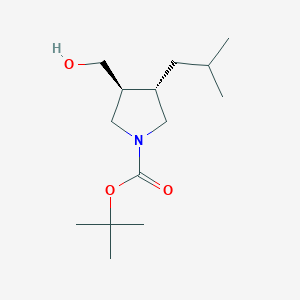
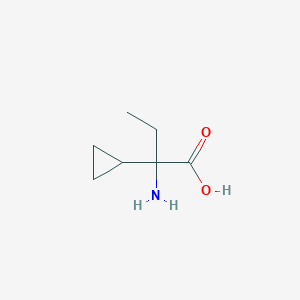
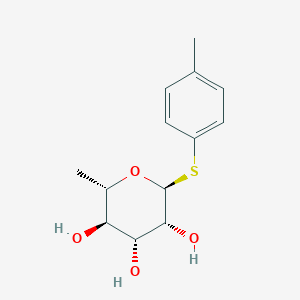
![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11761973.png)

